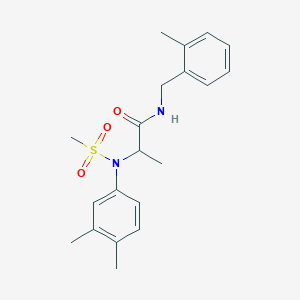![molecular formula C19H17NO4 B4194279 4-[2,5-Dioxo-3-(1-phenylethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B4194279.png)
4-[2,5-Dioxo-3-(1-phenylethyl)pyrrolidin-1-yl]benzoic acid
概要
説明
4-[2,5-Dioxo-3-(1-phenylethyl)pyrrolidin-1-yl]benzoic acid is a complex organic compound with a molecular formula of C19H17NO4 It is characterized by the presence of a pyrrolidinyl group attached to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-Dioxo-3-(1-phenylethyl)pyrrolidin-1-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 1-phenylethylamine with maleic anhydride to form an intermediate, which is then cyclized to produce the pyrrolidinyl ring. This intermediate is further reacted with 4-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
4-[2,5-Dioxo-3-(1-phenylethyl)pyrrolidin-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled temperatures.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted benzoic acids, depending on the specific reaction and conditions used.
科学的研究の応用
4-[2,5-Dioxo-3-(1-phenylethyl)pyrrolidin-1-yl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[2,5-Dioxo-3-(1-phenylethyl)pyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(2,5-dioxo-1-phenethyl-2,5-dihydro-1H-pyrrol-3-ylamino)-benzoic acid
- 4-{(3R)-2,5-dioxo-3-[(1S)-1-phenylethyl]-1-pyrrolidinyl}benzoic acid
Uniqueness
4-[2,5-Dioxo-3-(1-phenylethyl)pyrrolidin-1-yl]benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
4-[2,5-dioxo-3-(1-phenylethyl)pyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12(13-5-3-2-4-6-13)16-11-17(21)20(18(16)22)15-9-7-14(8-10-15)19(23)24/h2-10,12,16H,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCQODJOMKRZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxypropanamide](/img/structure/B4194212.png)

![1-(3-{[2-(3-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}phenyl)ethanone](/img/structure/B4194238.png)
![2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B4194254.png)
![4-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-N-ETHYLBENZENE-1-SULFONAMIDE](/img/structure/B4194260.png)
![2-(4-fluorophenyl)-N-[2-[[2-(4-fluorophenyl)acetyl]amino]cyclohexyl]acetamide](/img/structure/B4194263.png)

![10-Methyl-12-(3-methylpiperidin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene;hydrochloride](/img/structure/B4194270.png)
![3-CHLORO-4-METHOXY-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE](/img/structure/B4194273.png)
![3-METHYL-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE](/img/structure/B4194286.png)
![N-(ADAMANTAN-1-YL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B4194291.png)
![N-(2,3-dimethylphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4194297.png)

